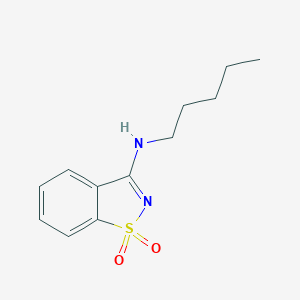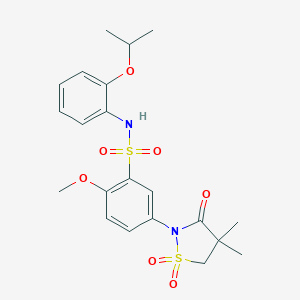![molecular formula C13H20N2OS B253851 N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide](/img/structure/B253851.png)
N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide, also known as Tianeptine, is a tricyclic antidepressant drug that has been widely studied for its potential therapeutic effects. Tianeptine is known for its unique mechanism of action, which involves the modulation of glutamate and serotonin neurotransmission.
Mechanism of Action
N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide’s mechanism of action involves the modulation of glutamate and serotonin neurotransmission. N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide has been shown to increase the reuptake of serotonin, which leads to increased levels of serotonin in the brain. N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide has also been shown to modulate glutamate transmission, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide has been shown to have a number of biochemical and physiological effects. N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide has also been shown to reduce the expression of inflammatory cytokines, which are involved in the immune response.
Advantages and Limitations for Lab Experiments
N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide has a number of advantages and limitations for lab experiments. N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide is relatively easy to synthesize and is readily available for research purposes. N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide has also been shown to have a low toxicity profile, which makes it a good candidate for further research. However, N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide has a relatively short half-life, which may limit its usefulness in certain experiments.
Future Directions
There are a number of future directions for research on N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide. One area of research is the potential use of N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide in the treatment of opioid addiction and chronic pain. Another area of research is the potential use of N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide in the treatment of other psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Additionally, further research is needed to fully understand the mechanism of action of N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide and its potential therapeutic effects.
Synthesis Methods
N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide is synthesized by the condensation of 2-aminoethanesulfonic acid with 2-chlorothiophene, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is then obtained by acylation of the resulting amine with propanoyl chloride.
Scientific Research Applications
N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide has been studied extensively for its potential therapeutic effects, particularly in the treatment of depression and anxiety disorders. N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide has been shown to improve mood, reduce anxiety, and enhance cognitive function in animal models and human studies. N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide has also been studied for its potential use in the treatment of opioid addiction and chronic pain.
properties
Product Name |
N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide |
|---|---|
Molecular Formula |
C13H20N2OS |
Molecular Weight |
252.38 g/mol |
IUPAC Name |
N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)propanamide |
InChI |
InChI=1S/C13H20N2OS/c1-2-13(16)14-10-11(12-6-5-9-17-12)15-7-3-4-8-15/h5-6,9,11H,2-4,7-8,10H2,1H3,(H,14,16) |
InChI Key |
QDDAUPJNYYAQDD-UHFFFAOYSA-N |
SMILES |
CCC(=O)NCC(C1=CC=CS1)N2CCCC2 |
Canonical SMILES |
CCC(=O)NCC(C1=CC=CS1)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B253769.png)
![3-bromo-N-[4-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253770.png)
![2,6-dimethoxy-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253771.png)
![2-fluoro-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253772.png)

![5-(4-chlorophenyl)-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B253774.png)
![N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B253777.png)
![3,5-dimethoxy-N-[4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253778.png)


![2,2,2-trifluoro-N-[4-({[4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B253789.png)
![N-[4-({[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B253790.png)
![N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B253791.png)
![6-Amino-5-(3-methoxypropyl)pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile](/img/structure/B253792.png)